molecular formula C26H25ClN4O2S B11965838 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11965838
M. Wt: 493.0 g/mol
InChI Key: WEQMETULDSUPPV-LQKURTRISA-N
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Description

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a chlorobenzyl group, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the reaction of 1H-benzimidazole-2-thione with 4-chlorobenzyl chloride to form 1-(4-chlorobenzyl)-1H-benzimidazole-2-thione. This intermediate is then reacted with 2-bromoacetohydrazide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis would generally follow similar steps as the laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while nucleophilic substitution of the chlorobenzyl group could yield various substituted benzimidazoles.

Scientific Research Applications

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action for 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes, potentially inhibiting their activity. The chlorobenzyl and propoxyphenyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The propoxyphenyl group, in particular, may offer distinct advantages in terms of solubility and membrane permeability.

Properties

Molecular Formula

C26H25ClN4O2S

Molecular Weight

493.0 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H25ClN4O2S/c1-2-15-33-22-13-9-19(10-14-22)16-28-30-25(32)18-34-26-29-23-5-3-4-6-24(23)31(26)17-20-7-11-21(27)12-8-20/h3-14,16H,2,15,17-18H2,1H3,(H,30,32)/b28-16+

InChI Key

WEQMETULDSUPPV-LQKURTRISA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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